molecular formula C8H8N4 B15320988 Imidazo[1,2-a]pyridine-2-carboximidamide

Imidazo[1,2-a]pyridine-2-carboximidamide

Cat. No.: B15320988
M. Wt: 160.18 g/mol
InChI Key: BZNBLMFOZBKSCO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-2-carboximidamide is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-a]pyridine family. This compound features a fused ring structure comprising an imidazole ring and a pyridine ring, which imparts unique chemical properties and biological activities[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the condensation of 2-aminopyridine with ethyl 3-bromo-2-oxopropanoate in refluxing ethanol. This reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the imidazo[1,2-a]pyridine core.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of catalysts and controlled temperature and pressure settings, to enhance yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives[_{{{CITATION{{{_4{Acute and chronic anti-inflammatory evaluation of imidazo 1,2-.

  • Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.

  • Substitution: Substitution reactions at different positions on the ring structure can lead to the formation of a variety of substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives with altered functional groups.

  • Reduction Products: Reduced forms with different electronic properties.

  • Substitution Products: Substituted derivatives with varied biological activities.

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing.

  • Biology: It exhibits biological activities, such as anti-inflammatory and antitubercular properties, making it a candidate for drug development[_{{{CITATION{{{_4{Acute and chronic anti-inflammatory evaluation of imidazo 1,2-.

  • Medicine: Research has explored its use in developing therapeutic agents for treating diseases like tuberculosis and inflammation[_{{{CITATION{{{_4{Acute and chronic anti-inflammatory evaluation of imidazo 1,2-.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

Imidazo[1,2-a]pyridine-2-carboximidamide is compared with other similar compounds, such as imidazo[1,2-a]pyridine-2-carboxylic acid and imidazo[1,2-a]pyridine-2-carbohydrazide[_{{{CITATION{{{4{Acute and chronic anti-inflammatory evaluation of imidazo 1,2-[{{{CITATION{{{_3{Synthesis and cytotoxic activity evaluation of novel imidazopyridine ...](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-023-01073-3). While these compounds share structural similarities, this compound stands out due to its unique functional groups and biological activities.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine-2-carboxylic acid

  • Imidazo[1,2-a]pyridine-2-carbohydrazide

  • Other imidazo[1,2-a]pyridine derivatives

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Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

imidazo[1,2-a]pyridine-2-carboximidamide

InChI

InChI=1S/C8H8N4/c9-8(10)6-5-12-4-2-1-3-7(12)11-6/h1-5H,(H3,9,10)

InChI Key

BZNBLMFOZBKSCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(=N)N

Origin of Product

United States

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